molecular formula C11H14N2O3 B15005879 4-Hydroxy-4,5,5-trimethyl-3-pyridin-2-yl-1,3-oxazolidin-2-one

4-Hydroxy-4,5,5-trimethyl-3-pyridin-2-yl-1,3-oxazolidin-2-one

Cat. No.: B15005879
M. Wt: 222.24 g/mol
InChI Key: PFEHGFYXDLHJMY-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a pyridine ring and an oxazolidinone core in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of a pyridine derivative with an appropriate oxazolidinone precursor. Common synthetic routes may include:

    Cyclization Reactions: Starting from 2-pyridinecarboxylic acid and reacting with an appropriate amine and carbonyl source under cyclization conditions.

    Condensation Reactions: Using 2-pyridinecarboxaldehyde and reacting with a suitable amine and carbonyl compound to form the oxazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization or condensation reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated pyridines, substituted oxazolidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves:

    Molecular Targets: Binding to specific enzymes or receptors in bacterial cells.

    Pathways Involved: Inhibition of protein synthesis or disruption of cell wall synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring and the presence of a pyridine moiety, which may confer distinct biological properties compared to other oxazolidinones.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-pyridin-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H14N2O3/c1-10(2)11(3,15)13(9(14)16-10)8-6-4-5-7-12-8/h4-7,15H,1-3H3

InChI Key

PFEHGFYXDLHJMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)C2=CC=CC=N2)(C)O)C

Origin of Product

United States

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